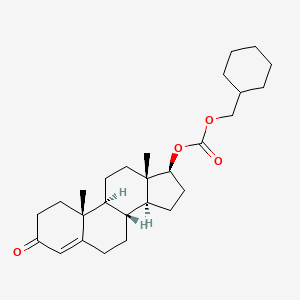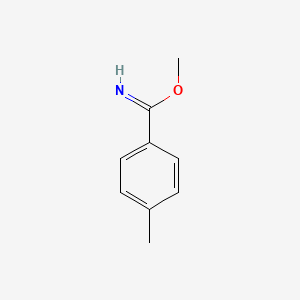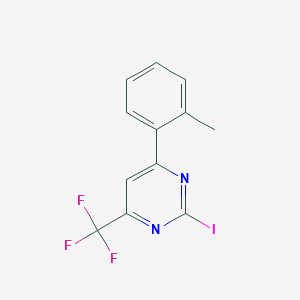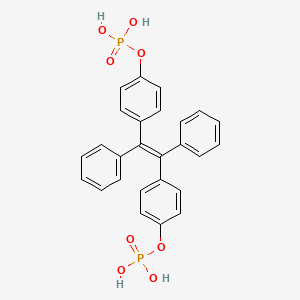
(1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene) bis(dihydrogen phosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene) bis(dihydrogen phosphate) is an organic compound with the molecular formula C26H22O8P2 and a molecular weight of 524.4 g/mol . This compound consists of a central 1,2-diphenylethene-1,2-diyl core linked to two 4,1-phenylene groups, each carrying a dihydrogen phosphate functional group . It is commonly used in research and has applications in various fields, including materials science and chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene) bis(dihydrogen phosphate) typically involves the reaction of 1,2-diphenylethene with 4,1-phenylene bis(dihydrogen phosphate) under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene) bis(dihydrogen phosphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the dihydrogen phosphate groups can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding phosphates, while reduction may result in the formation of alcohols or other reduced products.
Applications De Recherche Scientifique
(1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene) bis(dihydrogen phosphate) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies involving phosphate metabolism and enzyme interactions.
Medicine: Research into its potential as a flame retardant in medical devices and materials is ongoing.
Industry: It is used to improve the fire resistance of materials such as plastics, textiles, and coatings.
Mécanisme D'action
The mechanism of action of (1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene) bis(dihydrogen phosphate) involves its interaction with molecular targets through its dihydrogen phosphate groups. These groups can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and stability. The compound’s ability to act as a flame retardant is attributed to the release of phosphoric acid upon heating, which helps to form a protective char layer on the material’s surface .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene) bis(phosphate): Similar structure but with different functional groups.
(1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene) bis(sulfate): Contains sulfate groups instead of phosphate groups.
(1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene) bis(carbonate): Contains carbonate groups instead of phosphate groups.
Uniqueness
The uniqueness of (1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene) bis(dihydrogen phosphate) lies in its specific functional groups, which provide distinct chemical properties and reactivity. Its ability to act as a flame retardant and its applications in various fields make it a valuable compound for research and industrial use .
Propriétés
Formule moléculaire |
C26H22O8P2 |
|---|---|
Poids moléculaire |
524.4 g/mol |
Nom IUPAC |
[4-[(E)-1,2-diphenyl-2-(4-phosphonooxyphenyl)ethenyl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C26H22O8P2/c27-35(28,29)33-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(18-14-22)34-36(30,31)32/h1-18H,(H2,27,28,29)(H2,30,31,32)/b26-25+ |
Clé InChI |
AHEKEONWUHBVNV-OCEACIFDSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OP(=O)(O)O)/C4=CC=C(C=C4)OP(=O)(O)O |
SMILES canonique |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OP(=O)(O)O)C4=CC=C(C=C4)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


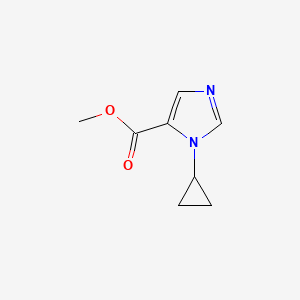
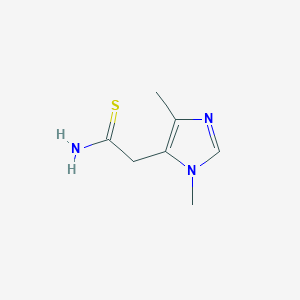
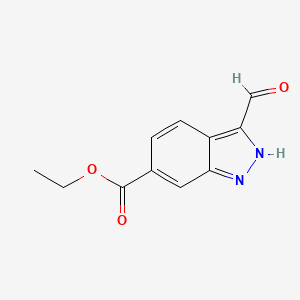
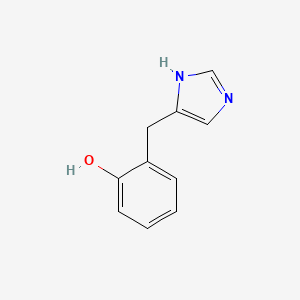
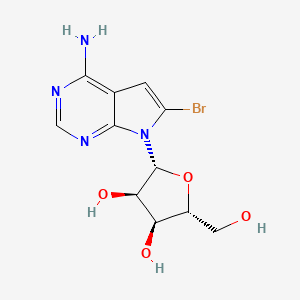
![cis-2-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B12819583.png)

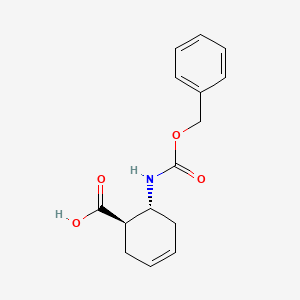

![4-Bromo-6-iododibenzo[b,d]thiophene](/img/structure/B12819615.png)

